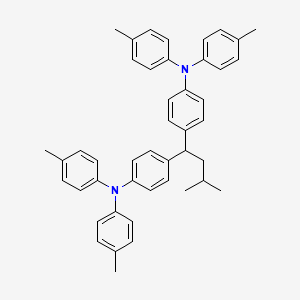
N~1~,N~2~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)ethanediamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the piperidine family, known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)ethanediamide typically involves a multi-step process. One common method includes the reaction of 2,6-diethyl-2,3,6-trimethylpiperidine with ethanediamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor packed with a catalyst such as platinum or palladium on carbon. The reactants are continuously fed into the reactor, and the product is collected at the outlet, allowing for efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures around 0-25°C.
Substitution: Alkyl halides, acyl chlorides; temperatures around 50-100°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in the formation of new carbon-nitrogen bonds, leading to various substituted derivatives.
Scientific Research Applications
N~1~,N~2~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)ethanediamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N,N,N′,N′-Tetramethyl-1,6-hexanediamine: Another related compound with distinct properties and uses.
Uniqueness
N~1~,N~2~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)ethanediamide stands out due to its specific substituents, which impart unique chemical and physical properties. These differences make it particularly valuable in certain applications, such as specialized industrial processes and advanced research in medicinal chemistry.
Properties
CAS No. |
61682-92-6 |
|---|---|
Molecular Formula |
C26H50N4O2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
N,N'-bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)oxamide |
InChI |
InChI=1S/C26H50N4O2/c1-11-23(7)15-19(17(5)25(9,13-3)29-23)27-21(31)22(32)28-20-16-24(8,12-2)30-26(10,14-4)18(20)6/h17-20,29-30H,11-16H2,1-10H3,(H,27,31)(H,28,32) |
InChI Key |
IODUTBLZAKKOLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(C(N1)(C)CC)C)NC(=O)C(=O)NC2CC(NC(C2C)(C)CC)(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol](/img/structure/B14579588.png)
![1-[4-(Benzenesulfonyl)phenoxy]-1-bromo-3,3-dimethylbutan-2-one](/img/structure/B14579594.png)

![Butyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14579618.png)
![1-[4-(Heptyloxy)phenyl]butane-1,3-dione](/img/structure/B14579620.png)



![1,1'-[(4-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14579642.png)

![8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one](/img/structure/B14579647.png)

